molecular formula C15H18N2O2 B592128 tert-Butyl (2-methylquinolin-3-yl)carbamate CAS No. 1824282-29-2

tert-Butyl (2-methylquinolin-3-yl)carbamate

Cat. No.: B592128
CAS No.: 1824282-29-2
M. Wt: 258.321
InChI Key: RMKRHOFUUVQKGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-Butyl (2-methylquinolin-3-yl)carbamate” is a chemical compound with the molecular formula C15H18N2O2 . It is not intended for human or veterinary use and is used for research purposes.


Synthesis Analysis

The synthesis of “this compound” could potentially involve the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst . The catalytic role of the ionic liquid is envisaged as electrophilic activation of di-tert-butyl dicarbonate (Boc2O) through bifurcated hydrogen bond formation .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C15H18N2O2/c1-10-13(17-14(18)19-15(2,3)4)9-11-7-5-6-8-12(11)16-10/h5-9H,1-4H3,(H,17,18) .


Chemical Reactions Analysis

The carbamate group is a key structural motif in many approved drugs and prodrugs. There is an increasing use of carbamates in medicinal chemistry and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 258.32 . It is a white to off-white solid and should be stored in a refrigerator .

Scientific Research Applications

Environmental Implications and Treatment Technologies

  • Synthetic Phenolic Antioxidants : Studies on synthetic phenolic antioxidants (SPAs), which include compounds with tert-butyl groups, focus on their environmental occurrence, human exposure, and toxicity. SPAs have been detected in various environmental matrices and are associated with potential health risks due to their toxicity effects, such as hepatic toxicity and endocrine disrupting effects (Liu & Mabury, 2020). Future research is directed towards developing SPAs with low toxicity and environmental impact.

  • Decomposition of Methyl Tert-Butyl Ether : Research on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor highlights the application of radio frequency (RF) plasma reactors in decomposing air toxics. This study shows the feasibility of using RF plasma for the environmental treatment of MTBE, a related compound with tert-butyl groups, suggesting potential methodologies for treating similar compounds (Hsieh et al., 2011).

Biodegradation and Environmental Fate

  • Microbial Degradation of MTBE : A review on the microbial degradation of MTBE and tert-butyl alcohol (TBA) in the subsurface environment discusses the potential for biodegradation under both aerobic and anoxic conditions. This provides insights into the environmental behavior and fate of tert-butyl-containing compounds, which may have parallels in the behavior of tert-Butyl (2-methylquinolin-3-yl)carbamate (Schmidt et al., 2004).

  • Biodegradation and Fate of ETBE : The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, as reviewed in the literature, might offer insights into similar processes for this compound. This review summarizes current knowledge on the aerobic and cometabolic pathways for ETBE degradation, which could be relevant for understanding the environmental behavior of related carbamate compounds (Thornton et al., 2020).

Potential Therapeutic Applications

  • Tetrahydroisoquinolines in Therapeutics : A patent review covering the therapeutic applications of 1,2,3,4-Tetrahydroisoquinoline (THIQ) derivatives from 2010 to 2015 highlights the role of these compounds in drug discovery, particularly in cancer and central nervous system (CNS) disorders. Given the structural similarity and functional groups, research on this compound may also explore potential therapeutic applications in similar areas (Singh & Shah, 2017).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P338+P351) .

Properties

IUPAC Name

tert-butyl N-(2-methylquinolin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-10-13(17-14(18)19-15(2,3)4)9-11-7-5-6-8-12(11)16-10/h5-9H,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKRHOFUUVQKGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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